Cas no 2171254-29-6 ((4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid)

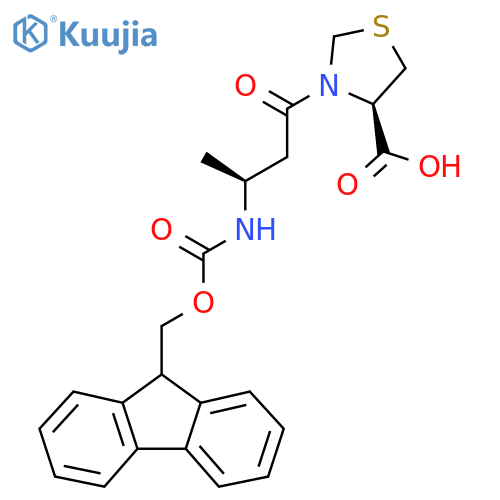

2171254-29-6 structure

商品名:(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid

(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid

- 2171254-29-6

- (4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid

- EN300-1575957

-

- インチ: 1S/C23H24N2O5S/c1-14(10-21(26)25-13-31-12-20(25)22(27)28)24-23(29)30-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1

- InChIKey: JWDZITDCXLGEJT-XOBRGWDASA-N

- ほほえんだ: S1CN(C(C[C@H](C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)[C@H](C(=O)O)C1

計算された属性

- せいみつぶんしりょう: 440.14059304g/mol

- どういたいしつりょう: 440.14059304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 667

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 121Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1575957-2.5g |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1575957-10.0g |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1575957-0.1g |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1575957-0.5g |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1575957-100mg |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1575957-50mg |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1575957-0.05g |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1575957-1.0g |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1575957-250mg |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1575957-10000mg |

(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid |

2171254-29-6 | 10000mg |

$14487.0 | 2023-09-24 |

(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

2171254-29-6 ((4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid) 関連製品

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量